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molecular formula C11H6F3NO2S B8791087 5-Isothiazolecarboxylic acid, 3-(3-(trifluoromethyl)phenyl)- CAS No. 82424-94-0

5-Isothiazolecarboxylic acid, 3-(3-(trifluoromethyl)phenyl)-

Cat. No. B8791087
M. Wt: 273.23 g/mol
InChI Key: JBBMPBUPJGSYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346094

Procedure details

A solution of 1.6 g. of methyl 3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate in 30 ml. of 95% alcohol containing 1.0 g. of potassium hydroxide was heated at reflux for one hour. The reaction mixture then was added to 50 g. of ice, and the aqueous solution was acidified by the addition of 12 N aqueous hydrochloric acid. The product which precipitated was collected by filtration and crystallized from toluene and hexane to provide 1.3 g. of 3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate acid. Yield 85%. M.P. 162.5°-164° C.
Name
methyl 3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:13]=[C:12]([C:14]([O:16]C)=[O:15])[S:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1.[OH-].[K+].Cl.FC(F)(F)C1C=C(C2C=C(C([O-])=O)SN=2)C=CC=1>>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[S:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)OC)(F)F
Step Two
Name
alcohol
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture then was added to 50 g
CUSTOM
Type
CUSTOM
Details
The product which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from toluene and hexane
CUSTOM
Type
CUSTOM
Details
to provide 1.3 g

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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